N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[(2-methoxyphenyl)methyl]ethanediamide
Description
This compound features a thieno[3,4-c]pyrazol core modified with a 5,5-dioxo (sulfone) group, a phenyl substituent at position 2, and an ethanediamide bridge linked to a 2-methoxybenzyl group. The sulfone group enhances polarity and metabolic stability, while the ethanediamide linker may facilitate hydrogen bonding with biological targets .
Properties
IUPAC Name |
N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(2-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S/c1-30-18-10-6-5-7-14(18)11-22-20(26)21(27)23-19-16-12-31(28,29)13-17(16)24-25(19)15-8-3-2-4-9-15/h2-10H,11-13H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJWSMUDVBAIAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N’-[(2-methoxyphenyl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the thieno[3,4-c]pyrazole core. This core can be synthesized through the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides using reagents such as formic acid or triethyl orthoformate
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N’-[(2-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or toluene, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with modified functional groups.
Scientific Research Applications
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N’-[(2-methoxyphenyl)methyl]ethanediamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N’-[(2-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related heterocyclic derivatives from the literature, focusing on synthesis, spectral data, and functional attributes.
Structural Analogues from
The compounds below share heterocyclic cores and functional groups but differ in ring systems and substituents:
Key Differences and Implications
Core Heterocycle: The target compound’s thieno[3,4-c]pyrazol core is distinct from the [1,3,4]-thiadiazol rings in analogues 6, 8a–c. The fused thiophene-pyrazole system in the target likely confers unique electronic properties, such as enhanced aromaticity and redox stability, compared to the less-conjugated thiadiazole derivatives .
In contrast, analogues 8a–c rely on ester or acetyl groups for electron modulation . The ethanediamide bridge in the target compound enables dual hydrogen-bonding interactions, a feature absent in the benzamide-linked analogues. This could improve binding specificity in enzyme inhibition .
Spectral Data: IR Spectroscopy: The target’s amide C=O stretches (~1650 cm⁻¹) align with those of analogues 8a–c (1605–1719 cm⁻¹), but its sulfone group adds a distinct ~1300 cm⁻¹ absorption, absent in the thiadiazoles .
However, the sulfone group likely requires additional oxidation steps (e.g., using H₂O₂ or mCPBA), complicating synthesis compared to the thiadiazoles .
Biological Activity
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[(2-methoxyphenyl)methyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry. Its unique thieno[3,4-c]pyrazole core structure contributes to various biological activities, making it a subject of extensive research.
Compound Overview
- Molecular Formula : C22H22N4O4S
- Molecular Weight : Approximately 438.5 g/mol
- Core Structure : Thieno[3,4-c]pyrazole with dioxo and methoxyphenyl substituents
Biological Activities
Research indicates that compounds with the thieno[3,4-c]pyrazole framework exhibit a range of biological activities, including:
- Antioxidant Activity : The compound has shown promising results in scavenging free radicals and reducing oxidative stress.
- Enzyme Inhibition : It interacts with various enzymes, potentially inhibiting their activity and influencing metabolic pathways.
- Anticancer Properties : Preliminary studies suggest efficacy against certain cancer cell lines, indicating its potential as an anticancer agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The structural features of the compound play a crucial role in these interactions:
- Dioxo Moiety : Enhances binding affinity to target proteins.
- Methoxyphenyl Group : Modulates solubility and bioavailability.
In Vitro Studies
Recent in vitro studies have demonstrated the following:
- Antioxidant Assays : The compound exhibited significant antioxidant activity measured through various assays including DPPH and ABTS radical scavenging tests.
- Enzyme Inhibition Tests : It showed notable inhibition against cholinesterases and glucosidases, which are relevant in treating conditions like Alzheimer's disease and diabetes.
| Activity Type | Assay Method | Result |
|---|---|---|
| Antioxidant | DPPH Scavenging | IC50 = 15 µM |
| Enzyme Inhibition | Cholinesterase | IC50 = 20 µM |
| Anticancer | MTT Assay on PANC-1 | IC50 = 25 µM |
Case Studies
- Anticancer Activity : A study focused on pancreatic cancer cells (PANC-1) revealed that the compound induced apoptosis through mitochondrial pathways. This was confirmed by flow cytometry analysis showing increased Annexin V positivity.
- Enzyme Interaction : Molecular docking studies indicated that the compound binds effectively to the active site of glucosidase, suggesting a competitive inhibition mechanism.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Notably:
- Starting Materials : 2-Phenylthieno[3,4-c]pyrazole derivatives are used as precursors.
- Reagents : Common reagents include oxidizing agents for forming dioxo groups and coupling agents for amide formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
